

A Comparative Spectroscopic Analysis of 1-Nitronaphthalene and Its Derivatives

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Compound of Interest		
Compound Name:	1-Nitronaphthalene	
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the UV-Vis, FT-IR, NMR, and Mass Spectrometry data of **1-nitronaphthalene** and its substituted analogues. This publication provides objective comparisons supported by experimental data and detailed methodologies.

This guide presents a systematic spectroscopic comparison of **1-nitronaphthalene** and a selection of its derivatives. By examining the spectral data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. The inclusion of detailed experimental protocols ensures the reproducibility of the presented data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1- nitronaphthalene** and its derivatives.

UV-Vis Spectroscopy Data

Table 1: UV-Vis Absorption Maxima (λmax)



Compound	Substituent(s)	λmax (nm)	Solvent
1-Nitronaphthalene	-	243, 343	Alcohol[1]
1-Methoxy-4- nitronaphthalene	4-OCH₃	~400	Toluene
1-Amino-5- nitronaphthalene	5-NH₂	~400	Toluene[2]
1,3- Dinitronaphthalene	3-NO ₂	-	-
1,5- Dinitronaphthalene	5-NO ₂	-	-
1,8- Dinitronaphthalene	8-NO ₂	~350	-[3]
1-Bromo-4- nitronaphthalene	4-Br	-	-

Note: '-' indicates data not readily available in the searched literature.

FT-IR Spectroscopy Data

Table 2: Characteristic Infrared Absorption Frequencies (cm⁻¹)



Compound	ν(NO₂) asymmetric	ν(NO₂) symmetric	ν(C-N)	Aromatic ν(C=C)	Aromatic ν(C-H)
1- Nitronaphthal ene	~1514[3]	~1344[3]	~861[3]	~1600, 1568[3]	~3000-3100
1,3- Dinitronaphth alene	-	-	-	-	-
1,5- Dinitronaphth alene	~1530	~1350	~1296[4]	~1600-1400	~3100-3000
1,8- Dinitronaphth alene	-	-	-	-	-
1-Bromo-4- nitronaphthal ene	-	-	-	-	-
1-Bromo-5- nitronaphthal ene	-	-	-	-	-

Note: '-' indicates data not readily available in the searched literature. The nitro group stretching vibrations are characteristic and appear in the specified regions.

NMR Spectroscopy Data

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃



Comp	H-2	H-3	H-4	H-5	H-6	H-7	H-8	Other
1- Nitrona phthale ne	~8.1- 8.2	~7.6- 7.7	~7.9- 8.0	~7.5- 7.6	~7.6- 7.7	~7.5- 7.6	~8.1- 8.2	-
2- Methyl- 1- nitronap hthalen e	-	7.30	7.64	7.48	7.68	7.80	7.85	2.46 (CH₃)[5]
1- Chloro- 4- nitronap hthalen e	~8.2	~7.7	-	~8.6	~7.8	~7.8	~8.3	-
1,3- Dinitron aphthal ene	9.036	-	8.926	7.84	7.96	8.19	8.60	-[6]
1,8- Dinitron aphthal ene	8.586	7.940	8.504	8.504	7.940	8.586	-	-[7]

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Assignments are based on typical naphthalene substitution patterns.

Table 4: ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl₃



Com pou nd	C-1	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Oth er
1- Nitro naph thale ne	~145	~124	~128	~129	~134	~125	~129	~126	~123	~130	-
1- Meth oxy- 4- nitro naph thale ne	-	-	-	-	-	-	-	-	-	-	55.1 8 (OC H ₃)
1,3- Dinitr onap hthal ene	-	-	-	-	-	-	-	-	-	-	-
1,5- Dinitr onap hthal ene	-	-	-	-	-	-	-	-	-	-	-
1,8- Dinitr onap hthal ene	-	-	-	-	-	-	-	-	-	-	-

Note: '-' indicates data not readily available in the searched literature. Assignments are based on typical naphthalene substitution patterns.



Mass Spectrometry Data

Table 5: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion [M]+	[M-NO] ⁺	[M-NO ₂]+	[M-CO]+	Other Key Fragments
1- Nitronaphthal ene	173	143	127	145[8]	115, 101
1,3- Dinitronaphth alene	218	188	172	190[9]	114, 126
1,5- Dinitronaphth alene	218	188	172	190[9]	114, 126
1,8- Dinitronaphth alene	218	188	172	190[9]	114, 126
1-Methoxy-4- nitronaphthal ene	203	173	157	-	-

Note: '-' indicates the fragmentation is not typically observed or data is unavailable. The fragmentation patterns of dinitronaphthalenes are complex and can involve sequential losses. [10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

• Sample Preparation: A stock solution of the analyte is prepared by dissolving an accurately weighed sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a



known concentration. This stock solution is then serially diluted to a concentration that yields an absorbance reading in the range of 0.1 to 1.0.

- Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to stabilize. The instrument is blanked using the pure solvent in a quartz cuvette.
- Data Acquisition: The sample solution is transferred to a 1 cm path length quartz cuvette.
 The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.
- Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.[11] About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to ensure homogeneity.[11]
- Pellet Formation: The mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.[12]
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is recorded.
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: For ¹H NMR, 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[13] The solution should be free of any solid particles.



- Instrument Setup: The NMR spectrometer is tuned for the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to optimize its homogeneity and achieve high resolution.
- Data Acquisition: The NMR spectrum is acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance signal-tonoise.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

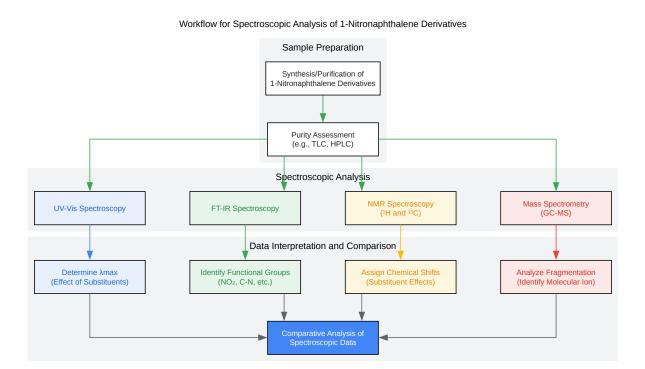
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the sample (approximately 10 μ g/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is used. The injector temperature is typically set to 250-280°C. A suitable temperature program for the oven is established to ensure separation of the components. Helium is commonly used as the carrier gas.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound.
- Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to determine the molecular ion and the fragmentation pattern.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1-nitronaphthalene** and its derivatives.





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